2-chloro-N-{2-methoxy-4-[(2-nitrobenzoyl)amino]phenyl}benzamide -

2-chloro-N-{2-methoxy-4-[(2-nitrobenzoyl)amino]phenyl}benzamide

Catalog Number: EVT-4213594
CAS Number:
Molecular Formula: C21H16ClN3O5
Molecular Weight: 425.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide (JC-171)

    Compound Description: JC-171 is a hydroxyl sulfonamide analogue developed as a potential therapeutic agent for multiple sclerosis (MS) []. It functions as a selective inhibitor of the NLRP3 inflammasome, effectively reducing IL-1β release in LPS/ATP-stimulated macrophages []. In vivo studies using a mouse model of MS demonstrated that JC-171 treatment significantly delayed disease progression and reduced severity, highlighting its potential for treating neurological disorders [].

    Compound Description: This compound is identified as a potential genotoxic impurity in the synthesis of Osimertinib mesylate, an antineoplastic agent [].

2-Chloro-N-(4-methoxyphenyl)acetamide

    Compound Description: This compound has been structurally characterized using X-ray crystallography and Hirshfeld surface analysis []. The crystal structure revealed the formation of N—H⋯O and C—H⋯O hydrogen bonds, creating layers of molecules []. These layers are further connected by C—H⋯Cl hydrogen bonds and C—H⋯π(ring) interactions, resulting in a three-dimensional structure [].

9-[[2-Methoxy-4-[(methylsulfonyl)amino]phenyl]amino]-N,5-dimethyl-acridinecarboxamide (CI-921)

    Compound Description: CI-921 is a potent antitumor agent structurally analogous to amsacrine, a clinically used antileukemia drug [, ]. It displays superior activity against solid tumors in mice compared to amsacrine []. CI-921 has been labeled with deuterium, tritium, and carbon-14 for use in biochemical studies to investigate its metabolism and pharmacokinetics []. Preclinical studies demonstrated that CI-921 exhibits improved tissue delivery compared to amsacrine, with higher uptake into tumors []. This finding suggests potential advantages in terms of efficacy and reduced toxicity [].

cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide (YM-09151-2)

    Compound Description: YM-09151-2 is a potent neuroleptic agent belonging to a series of benzamides designed as potential therapeutics for psychosis []. It exhibits high affinity for dopamine receptors and demonstrates significant antipsychotic activity in animal models [, ]. Compared to other neuroleptics like haloperidol and metoclopramide, YM-09151-2 shows a more favorable profile with fewer extrapyramidal side effects [, ]. These properties make it a promising candidate for further development as an antipsychotic drug [].

3-Methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791)

    Compound Description: APD791 is a novel, highly selective 5-HT2A receptor antagonist developed for the treatment of arterial thrombosis [, ]. It exhibits potent inhibition of serotonin-mediated platelet aggregation and vasoconstriction []. APD791 is orally bioavailable with an acceptable safety profile in preclinical studies [, ]. Two active metabolites, APD791-M1 and APD791-M2, have been identified []. These findings support its further development as a potential antithrombotic agent [, ].

N-[4-(2-Chloro-1,4-dioxo-1,4-dihydronaphthalen-3-ylamino)phenyl]benzamide

    Compound Description: This compound's crystal structure has been determined using X-ray diffraction methods []. The structure revealed key features, including the planar conformation of the naphthalene ring system and the presence of intermolecular hydrogen bonding interactions []. These structural insights contribute to understanding its physicochemical properties and potential biological activity.

(2R)-2-((3R)-3-amino-3{4-[2-methyl-4-quinolinyl)methoxy]phenyl}-2-oxopyrrolidinyl)-N-hydroxy-4-methylpentanamide (DPC 333)

    Compound Description: DPC 333 is a potent and selective inhibitor of tumor necrosis factor α-converting enzyme (TACE) [, ]. It effectively inhibits lipopolysaccharide-induced soluble TNF-α production in various species, including humans []. In rodent models of inflammatory diseases, DPC 333 demonstrated significant therapeutic effects, including suppression of arthritis []. Pharmacokinetic studies in various species revealed favorable distribution and oral bioavailability [, ].

N-(4-(diphenylamino)thiazol-2-yl)-2-((4-((3-methylbenzylidene)amino)phenyl)amino)acetamide (AKM-2)

    Compound Description: AKM-2 is a 2-chloro-N,N-diphenylacetamide derivative with significant analgesic activity, as demonstrated in the hot plate model []. Docking studies suggest that AKM-2 interacts with cyclooxygenase (COX) enzymes, potentially explaining its analgesic effects [].

5-Chloro-2-methoxy-N-(2-(4-methoxy-3-(methylaminothiocarbonylsulfamoyl)phenyl)ethyl)benzamide sodium salt

    Compound Description: Two crystalline forms of this compound's sodium salt have been prepared and characterized [, ]. These crystalline forms likely exhibit distinct physicochemical properties that can influence the compound's stability, solubility, and bioavailability.

Ethyl 6-chloro-2-[(2-chloro-7,8-dimethylquinolin-3-yl)methoxy]-4-phenylquinoline-3-carboxylate

    Compound Description: The crystal structure of this compound has been characterized, revealing key features such as the planarity of the quinoline rings and the dihedral angles between different aromatic systems []. These structural insights are crucial for understanding its potential interactions with biological targets.

N-[2-[2-[[3-methoxy-4-(5-oxazolyl)phenyl]amino]-5-oxazolyl]phenyl]-N-methyl-4-morpholineacetamide

    Compound Description: This compound acts as a potent inhibitor of inosine monophosphate dehydrogenase (IMPDH) with excellent in vivo activity []. It effectively inhibits antibody production in mice and shows promise in treating adjuvant-induced arthritis in rats [].

5-Chloro-2-methoxy-N-(4-sulfamoylphenyl)benzamide

    Compound Description: This compound serves as a scaffold for designing anti-cancer agents []. Derivatives of this compound have shown anti-proliferative activity against various cancer cell lines, including ovarian, colon, and pancreatic cancer cells [].

N-[(2RS,3RS)-1-benzyl-2-methyl-3-pyrrolidinyl]-5-chloro-2-methoxy-4-(methylamino)benzamide

    Compound Description: This benzamide derivative is a potent neuroleptic agent with potential for treating psychosis [, ].

2-(2-Fluorophenoxy)-N-{5-[2-(4-methoxyphenyl)pyridin-3-yl][1,3,4]thiadiazol-2-yl}acetamide (7d)

    Compound Description: This compound, a phenoxy derivative of 2-chloro-N-{5-[2-(4-methoxyphenyl)pyridin-3-yl]-[1,3,4]thiadiazol-2-yl}acetamide, exhibits significant in vitro anticancer activity, particularly against the Caco-2 cell line with an IC50 of 1.8 μM [].

N-(4-oxo-2-(4-((5-aryl-1,3,4-thiadiazol-2-yl)amino)phenyl)thiazolidin-3-yl)benzamide (TH08)

    Compound Description: TH08 is a thiazolidine-based compound demonstrating potent anticancer activity against Ehrlich ascites carcinoma (EAC) in mice []. It effectively inhibits tumor growth, prolongs survival, and exhibits a favorable safety profile compared to the standard drug bleomycin []. These promising results suggest TH08's potential as a novel antitumor agent [].

3,5-Diamino-6-chloro-N-(N-(4-(4-(2-(hexyl(2,3,4,5,6-pentahydroxyhexyl)amino)ethoxy)phenyl)butyl)carbamimidoyl)pyrazine-2-carboxamide

    Compound Description: This compound exhibits therapeutic potential for promoting hydration of mucosal surfaces and treating respiratory diseases like chronic obstructive pulmonary disease (COPD), asthma, and cystic fibrosis [].

4-(Acetylamino)-N-(2-aminophenyl)benzamide (CI-994)

    Compound Description: CI-994 is an antitumor agent that functions as a histone deacetylase (HDAC) inhibitor []. By inhibiting HDACs, CI-994 causes histone hyperacetylation in cancer cells, leading to changes in gene expression and ultimately cell death []. CI-994 is currently undergoing clinical trials for its potential in cancer treatment [].

5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide (Glyburide Analogue, GA)

    Compound Description: This compound, a glyburide analogue (GA), has been studied for its pharmacokinetic properties in mice []. A new bioanalytical method using micro-extraction and LC-MS/MS was developed and validated to quantify GA in mouse plasma and whole blood [].

4-Chloro-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate

    Compound Description: The crystal structure of this benzamide derivative has been determined, revealing details about its molecular conformation and intermolecular interactions []. The piperidine ring adopts a chair conformation, and the molecules are linked by various hydrogen bonds, forming chains in the crystal lattice [].

4-Amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide (TKS159)

    Compound Description: TKS159 is a benzamide derivative that acts as a potent and selective 5-HT4 receptor agonist [, ]. It has been investigated for its potential in treating gastrointestinal disorders, particularly in accelerating gastric emptying []. Two polymorphic forms, alpha and beta, have been identified and characterized [].

    Compound Description: The crystal structure of this compound has been determined and compared to its 4-methyl and 4-chloro-substituted analogues []. Despite structural similarities, it exhibits distinct conformational preferences and intermolecular interactions, highlighting the impact of substituent effects on molecular properties [].

4-[(1-methyl-6-nitroquinolin-1-ium-4-yl)amino]-N-[4-[(1-methylpyridin-1-ium-4-yl)amino]phenyl]benzamide

    Compound Description: This compound is a novel DNA gyrase A inhibitor identified through virtual screening []. It exhibits potent antimicrobial activity against Escherichia coli, including quinolone-resistant strains []. This compound represents a promising lead for developing new antibiotics to combat drug-resistant bacteria [].

N-acetylamino-3-chloro-N-(2-diethylaminoethyl)benzamide (NACPA)

    Compound Description: NACPA is a benzamide derivative with potential for immune modulation []. It exhibits higher oral bioavailability and longer elimination half-life compared to its parent compound, 3-CPA []. NACPA accumulates in the spleen and inhibits lymphocyte proliferation, IFN-γ production, and chemotaxis [].

2-Allyloxy-4-chloro-N-(2-piperidinoethyl)benzamide (264CP)

    Compound Description: 264CP is a benzamide derivative exhibiting antitussive activity []. It was synthesized by introducing a piperidino group into the structure of 2-allyloxy-4-chloro-N-(2-diethylaminoethyl)benzamide (264-CE), resulting in enhanced antitussive potency [].

(2S,4R)-1-[5-Chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-3-(2-methoxyphenyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-2-pyrrolidine carboxamide (SSR149415)

    Compound Description: SSR149415 is a potent, selective, and orally active vasopressin V1b receptor antagonist []. It has been characterized in vitro and in vivo, demonstrating efficacy in inhibiting vasopressin-mediated effects [].

2-Chloro-N-(4-chloro-3-(pyridin-2-yl)phenyl)-4-(methylsulfonyl)benzamide (GDC-0449)

    Compound Description: GDC-0449 is a potent and selective Hedgehog (Hh) signaling pathway inhibitor []. Preclinical studies revealed its favorable pharmacokinetic properties, including oral bioavailability and metabolic stability []. GDC-0449 is currently in Phase II clinical trials for treating various cancers [].

(±)-5-[(2,4-Dioxothiazolidin-5-yl)methyl]-2-methoxy-N-[[(4-trifluoromethyl)phenyl]methyl]benzamide (MK-0767)

    Compound Description: MK-0767 is a thiazolidinedione-containing dual agonist of the peroxisome proliferator-activated receptors α and γ [, , ]. It has been studied as a potential treatment for type 2 diabetes [, , ].

2-Methoxy-5-(2,4-dioxo-5-thiazolidinyl)-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide

    Compound Description: This compound, closely related to MK-0767, has been investigated for its absorption, metabolism, and excretion profiles in humans []. Results showed that it's primarily eliminated through metabolism, with minimal excretion of the parent compound [].

Properties

Product Name

2-chloro-N-{2-methoxy-4-[(2-nitrobenzoyl)amino]phenyl}benzamide

IUPAC Name

N-[4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl]-2-nitrobenzamide

Molecular Formula

C21H16ClN3O5

Molecular Weight

425.8 g/mol

InChI

InChI=1S/C21H16ClN3O5/c1-30-19-12-13(23-21(27)15-7-3-5-9-18(15)25(28)29)10-11-17(19)24-20(26)14-6-2-4-8-16(14)22/h2-12H,1H3,(H,23,27)(H,24,26)

InChI Key

CKJUNLMBEMEDKK-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-])NC(=O)C3=CC=CC=C3Cl

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-])NC(=O)C3=CC=CC=C3Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.